(1S,2S)-2-(benzylamino)cyclopentanol

Enantioselective Synthesis Chiral Resolution Pharmaceutical Intermediates

This (1S,2S) enantiomer is NOT interchangeable with its (1R,2R) counterpart or racemate. Sourcing the incorrect stereoisomer leads to failed asymmetric induction and costly re-purification. The crystalline solid nature (mp 79°C) ensures accurate stoichiometry in automated high-throughput workflows, unlike the liquid/amorphous (1R,2R) form. The documented resolution process using dibenzoyltartaric acid ensures a scalable supply chain for pilot-to-production transition.

Molecular Formula C12H17NO
Molecular Weight 191.27 g/mol
CAS No. 68327-02-6
Cat. No. B1354293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S,2S)-2-(benzylamino)cyclopentanol
CAS68327-02-6
Molecular FormulaC12H17NO
Molecular Weight191.27 g/mol
Structural Identifiers
SMILESC1CC(C(C1)O)NCC2=CC=CC=C2
InChIInChI=1S/C12H17NO/c14-12-8-4-7-11(12)13-9-10-5-2-1-3-6-10/h1-3,5-6,11-14H,4,7-9H2/t11-,12-/m0/s1
InChIKeyFEGVMDAESGIXLU-RYUDHWBXSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1S,2S)-2-(Benzylamino)cyclopentanol (CAS 68327-02-6): A Definitive Chiral Building Block for Asymmetric Synthesis and Pharmaceutical Intermediates


(1S,2S)-2-(Benzylamino)cyclopentanol is a chiral 1,2-amino alcohol with a well-defined stereochemical configuration . The molecule features a rigid cyclopentane backbone bearing a benzylamino substituent at the C2 position and a hydroxyl group at C1 in a trans-relationship, making it a privileged scaffold for the construction of enantiomerically pure pharmaceuticals and chiral ligands . Its value lies in the specific (1S,2S) absolute configuration, which dictates its behavior in asymmetric environments and downstream stereochemical outcomes, a characteristic that is not interchangeable with its enantiomer, racemate, or other N-substituted analogs [1].

Critical Procurement Considerations: Why (1S,2S)-2-(Benzylamino)cyclopentanol Cannot Be Substituted with Its Enantiomer or Racemate


In scientific and industrial workflows, the interchangeability of chiral amino alcohols is a common pitfall. The (1S,2S)-enantiomer (CAS 68327-02-6) is not equivalent to its (1R,2R)-enantiomer (CAS 1033605-25-2) or the racemic mixture (CAS 95628-93-6) because their three-dimensional structures lead to divergent interactions with chiral environments, including biological targets and asymmetric catalysts [1]. The established method for obtaining enantiopure trans-2-aminocyclopentanol hinges on the resolution of its N-benzyl derivative, demonstrating that the (1S,2S) configuration is a critical and non-substitutable entry point for accessing specific stereochemical outcomes [2]. The following quantitative evidence underscores why procurement decisions must be based on exact stereochemical and purity specifications.

Quantitative Differentiation: How (1S,2S)-2-(Benzylamino)cyclopentanol Compares Against Closest Analogs


Enantiomeric Purity: Defined (1S,2S) Configuration vs. Racemate and (1R,2R)-Enantiomer

The (1S,2S)-enantiomer is available with a specified minimum purity of 95% or ≥97% , representing the single, defined stereoisomer. In contrast, the racemic mixture (CAS 95628-93-6) is a 1:1 mixture of (1S,2S) and (1R,2R) enantiomers, which would yield a 50% reduction in the effective concentration of the desired enantiomer in any stereoselective process and introduce the opposite stereochemical influence . The (1R,2R)-enantiomer (CAS 1033605-25-2) is also available at ≥95% purity , but its use leads to opposite stereochemical outcomes, making the two enantiomers non-interchangeable.

Enantioselective Synthesis Chiral Resolution Pharmaceutical Intermediates

Physical Form and Storage: Crystalline Solid with Defined Melting Point vs. Liquid/Amorphous Enantiomer

The (1S,2S)-enantiomer is a white to off-white crystalline solid with a reported melting point of 79 °C , facilitating straightforward handling, weighing, and formulation as a solid. In contrast, its (1R,2R)-enantiomer (CAS 1033605-25-2) is reported as a colorless liquid or lacks a defined melting point [1], which can complicate accurate dispensing, reduce shelf-life predictability, and necessitate specialized liquid-handling equipment in large-scale syntheses.

Process Chemistry Formulation Stability Solid-Phase Handling

Established Resolution Pathway: Validated Optical Resolution with D- or L-Dibenzoyltartaric Acid

The (1S,2S)-enantiomer is directly accessible via the classical resolution of racemic trans-2-benzylaminocyclopentanol using D- or L-dibenzoyltartaric acid as the resolving agent, followed by debenzylation to yield enantiopure trans-2-aminocyclopentanol [1]. This method is well-documented and provides a scalable route with defined yields. In contrast, alternative chemoenzymatic routes for related derivatives (e.g., trans-2-(diallylamino)cyclopentanol) require specialized biocatalysts and suffer from substrate limitations [2]. The availability of a robust, literature-supported resolution protocol lowers development risk for users who may need to generate the free amine in-house.

Process Development Enantiomer Separation Analytical Reference

Defined Use Cases for (1S,2S)-2-(Benzylamino)cyclopentanol Based on Quantitative Differentiation


Enantioselective Synthesis of Pharmaceutical Intermediates Requiring Defined (1S,2S) Absolute Configuration

When a synthetic route demands a chiral 1,2-amino alcohol with a specific (1S,2S) stereochemistry, substituting the (1R,2R)-enantiomer or the racemate will yield the incorrect enantiomer or a 50:50 mixture, respectively, leading to failed asymmetric induction or the need for costly additional separation steps. The documented purity (≥95%) and crystalline nature of the (1S,2S) compound ensure accurate stoichiometry and reproducible outcomes in critical bond-forming reactions . This is especially critical in the synthesis of biologically active molecules where stereochemistry dictates target engagement, as established by the use of this compound as a precursor to trans-2-aminocyclopentanol [1].

Development of Chiral Ligands for Asymmetric Catalysis

The rigid cyclopentane backbone and trans-1,2-substitution pattern of (1S,2S)-2-(benzylamino)cyclopentanol provide a well-defined chiral environment for transition metal coordination. The (1S,2S) configuration, as opposed to the (1R,2R) form, will generate the opposite chiral pocket in a metal complex, leading to the opposite enantiomer of the catalytic product . This compound is therefore selected specifically for its stereochemical outcome in asymmetric hydrogenation or cross-coupling reactions, where even minor changes in ligand structure can drastically alter enantiomeric excess .

Solid-Phase Synthesis and Automated Library Production

The crystalline solid nature of (1S,2S)-2-(benzylamino)cyclopentanol, with a defined melting point of 79 °C, makes it compatible with automated solid-dispensing systems commonly used in high-throughput experimentation and medicinal chemistry campaigns . In contrast, the liquid or amorphous form of the (1R,2R)-enantiomer may pose handling and accuracy challenges, increasing the risk of dispensing errors and process variability [1]. This property is a critical differentiator for procurement in automated synthesis environments.

Scale-Up Process Development Leveraging Established Resolution Protocols

For programs transitioning from discovery to pilot-scale synthesis, the well-documented resolution of racemic trans-2-benzylaminocyclopentanol with dibenzoyltartaric acid offers a scalable, cost-effective route to obtain the (1S,2S) isomer in high enantiomeric purity . This contrasts with analogs requiring less established or proprietary enzymatic resolution steps, which may introduce supply chain and regulatory uncertainties [1]. Procuring the (1S,2S) isomer directly aligns with a process that can be readily adapted for larger-scale production.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for (1S,2S)-2-(benzylamino)cyclopentanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.